molecular formula C20H20N4O2S B4517644 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4517644
M. Wt: 380.5 g/mol
InChI Key: RJJOAJPRIHRXMF-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridylmethyl group, and an acetyl(benzyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridylmethyl group and the acetyl(benzyl)amino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The thiazole ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share the thiazole ring structure and exhibit similar chemical reactivity.

    Pyridylmethyl Derivatives: Compounds such as 2-pyridylmethylamine and 2-pyridylmethyl chloride have the pyridylmethyl group and can undergo similar substitution reactions.

    Acetyl(benzyl)amino Derivatives: Compounds like N-acetylbenzylamine and N-benzylacetamide share the acetyl(benzyl)amino moiety and exhibit similar chemical properties.

Uniqueness

What sets 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse applications and the potential for novel interactions with biological targets.

Properties

IUPAC Name

2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-10-6-7-11-21-17)27-20(23-14)24(15(2)25)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOAJPRIHRXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
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2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 3
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 4
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 5
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

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